molecular formula C21H20N4S B11078147 7-Phenyl-4-(pyrrolidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile

7-Phenyl-4-(pyrrolidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile

Cat. No.: B11078147
M. Wt: 360.5 g/mol
InChI Key: ZURIBAMFMJIGCE-UHFFFAOYSA-N
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Description

7-Phenyl-4-(pyrrolidin-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-7-carbonitrile is a complex heterocyclic compound. Let’s break down its structure:

  • The benzothieno[2,3-d]pyrimidine core consists of a fused benzene and thieno ring system.
  • The pyrrolidine group is attached to one of the carbon atoms.
  • A phenyl group is also present.

Preparation Methods

Synthetic Routes::

  • Multicomponent Reaction (MCR) :
  • Other Routes :
    • Additional synthetic methods may involve cyclization reactions or modifications of existing indole derivatives.
Industrial Production::
  • Information on industrial-scale production methods is limited due to the compound’s complexity and specialized applications.

Chemical Reactions Analysis

Reactions::

Common Reagents and Conditions::
  • Electrophilic Substitution : Typically, strong electrophiles (e.g., halogens, nitro groups) are used.
  • Reduction : Common reducing agents (e.g., hydrogen gas, metal hydrides) may be employed.
Major Products::
  • Detailed information on specific products resulting from these reactions would require further research.

Scientific Research Applications

  • Chemistry : The compound’s unique structure may inspire new synthetic methodologies.
  • Biology : It could serve as a scaffold for drug discovery.
  • Medicine : Potential applications in antiviral, anticancer, or other therapeutic areas.
  • Industry : Exploration of its use in materials science or catalysis.

Mechanism of Action

  • The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed.

Comparison with Similar Compounds

  • Uniqueness : Highlight its distinctive features compared to related compounds.
  • Similar Compounds : Explore other benzothieno[2,3-d]pyrimidines or indole derivatives.

Properties

Molecular Formula

C21H20N4S

Molecular Weight

360.5 g/mol

IUPAC Name

7-phenyl-4-pyrrolidin-1-yl-6,8-dihydro-5H-[1]benzothiolo[2,3-d]pyrimidine-7-carbonitrile

InChI

InChI=1S/C21H20N4S/c22-13-21(15-6-2-1-3-7-15)9-8-16-17(12-21)26-20-18(16)19(23-14-24-20)25-10-4-5-11-25/h1-3,6-7,14H,4-5,8-12H2

InChI Key

ZURIBAMFMJIGCE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C3C4=C(CC(CC4)(C#N)C5=CC=CC=C5)SC3=NC=N2

Origin of Product

United States

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